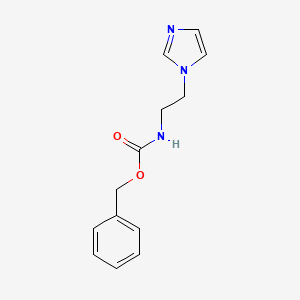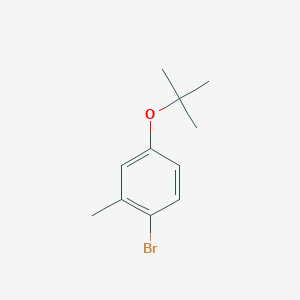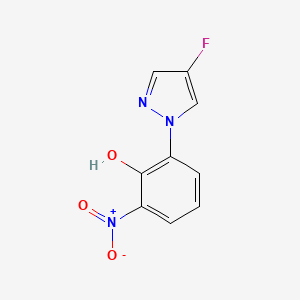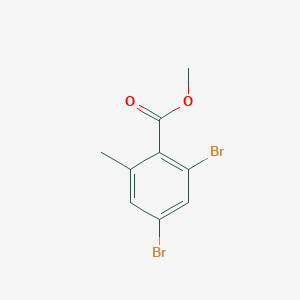
N-Cbz-2-(1-imidazolyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2-(1-imidazolyl)ethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a valuable component in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-(1-imidazolyl)ethanamine typically involves the protection of the amine group with a carbobenzyloxy (Cbz) group, followed by the introduction of the imidazole ring. One common method involves the reaction of 2-bromoethylamine hydrobromide with imidazole in the presence of a base such as potassium carbonate. The resulting 2-(1-imidazolyl)ethanamine is then protected with benzyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(1-imidazolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The Cbz protecting group can be removed under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides can react with the imidazole ring under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(1-imidazolyl)ethanamine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-Cbz-2-(1-imidazolyl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cbz-2-(1-imidazolyl)ethanamine depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-imidazolyl)ethanamine: Lacks the Cbz protecting group.
N-Cbz-2-(1-pyrazolyl)ethanamine: Contains a pyrazole ring instead of an imidazole ring.
N-Cbz-2-(1-triazolyl)ethanamine: Contains a triazole ring instead of an imidazole ring.
Uniqueness
N-Cbz-2-(1-imidazolyl)ethanamine is unique due to the presence of both the imidazole ring and the Cbz protecting group. The imidazole ring provides a versatile platform for chemical modifications, while the Cbz group offers protection for the amine functionality during synthetic transformations .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
benzyl N-(2-imidazol-1-ylethyl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c17-13(15-7-9-16-8-6-14-11-16)18-10-12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2,(H,15,17) |
InChI Key |
SUOHWPYUNFKZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)

![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)
